2-Hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-Hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy, nitrophenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine precursors with nitrophenyl and trifluoromethyl reagents under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, incorporating advanced techniques such as continuous flow chemistry and in-line monitoring to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitro group results in amines.
Scientific Research Applications
2-Hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-(3-nitrophenyl)pyridine
- 4-(Trifluoromethyl)-2-hydroxypyrimidine
- 6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidine
Uniqueness
2-Hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine stands out due to the combination of its functional groups, which confer unique chemical properties and reactivity. The presence of both nitrophenyl and trifluoromethyl groups enhances its potential for diverse applications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H6F3N3O3 |
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Molecular Weight |
285.18 g/mol |
IUPAC Name |
4-(3-nitrophenyl)-6-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H6F3N3O3/c12-11(13,14)9-5-8(15-10(18)16-9)6-2-1-3-7(4-6)17(19)20/h1-5H,(H,15,16,18) |
InChI Key |
HXMHEQHKTKJIKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=O)NC(=C2)C(F)(F)F |
Origin of Product |
United States |
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